

advantame sweetness potency compared to sucrose and aspartame

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Compound of Interest

Compound Name: *Advantame*

Cat. No.: *B10861123*

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An In-depth Technical Guide to the Sweetness Potency of **Advantame** in Comparison to Sucrose and Aspartame

This technical guide provides a comprehensive analysis of the sweetness potency of **advantame**, a high-intensity sweetener, in relation to sucrose (table sugar) and aspartame. The document is intended for researchers, scientists, and professionals in drug and food development, offering detailed quantitative data, experimental methodologies, and visual representations of key concepts.

Quantitative Comparison of Sweetness Potency

Advantame is a potent, non-caloric artificial sweetener derived from aspartame and vanillin.[1]
[2] Its sweetness intensity is significantly higher than both sucrose and aspartame, although the exact potency varies depending on the concentration and the food matrix in which it is used.[3]

Sweetness Relative to Sucrose

The following table summarizes the relative sweetness of **advantame** and aspartame when compared to sucrose, which serves as the standard reference with a sweetness potency of 1.

Sweetener	Sweetness Potency vs. Sucrose (by mass)	Notes
Sucrose	1x	The benchmark for sweetness.
Aspartame	~180-200x	Commonly used as a sugar substitute in various foods and beverages. [4]
Advantame	~20,000x (up to 37,000x)	Its relative sweetness can range from 7,000 to 47,700 times that of sucrose depending on the equivalent sucrose concentration. [3] At a concentration equivalent to a 6% sucrose solution, advantame is approximately 37,000 times sweeter than sucrose.

Sweetness of Advantame Relative to Aspartame

This table provides a direct comparison of the sweetness potency between **advantame** and its parent compound, aspartame.

Sweetener	Sweetness Potency vs. Aspartame (by mass)	Notes
Aspartame	1x	A widely used artificial sweetener.
Advantame	~100-120x	Advantame is approximately 70 to 120 times sweeter than aspartame, depending on the specific application and concentration. Some sources state it is about 110 times sweeter than aspartame.

Experimental Protocols for Determining Sweetness Potency

The determination of a sweetener's potency is primarily achieved through sensory evaluation by trained human panelists. These protocols are designed to quantify the perceived sweetness intensity in a controlled and reproducible manner.

Sensory Panel and Environment

- **Panelist Selection:** Panelists are selected based on their sensory acuity, ability to discriminate between different taste intensities, and consistency in judgment.
- **Training:** Trained panelists are familiarized with the specific sensory attributes to be evaluated (e.g., sweetness, bitterness, aftertaste) and the scaling methods used. Reference standards, typically aqueous solutions of sucrose at various concentrations (e.g., 2%, 5%, 8%, 10%), are used to calibrate the panelists.
- **Testing Environment:** Evaluations are conducted in a controlled environment, free from distracting odors and noise, with standardized lighting and temperature to ensure that external factors do not influence perception.

Methodology: Magnitude Estimation

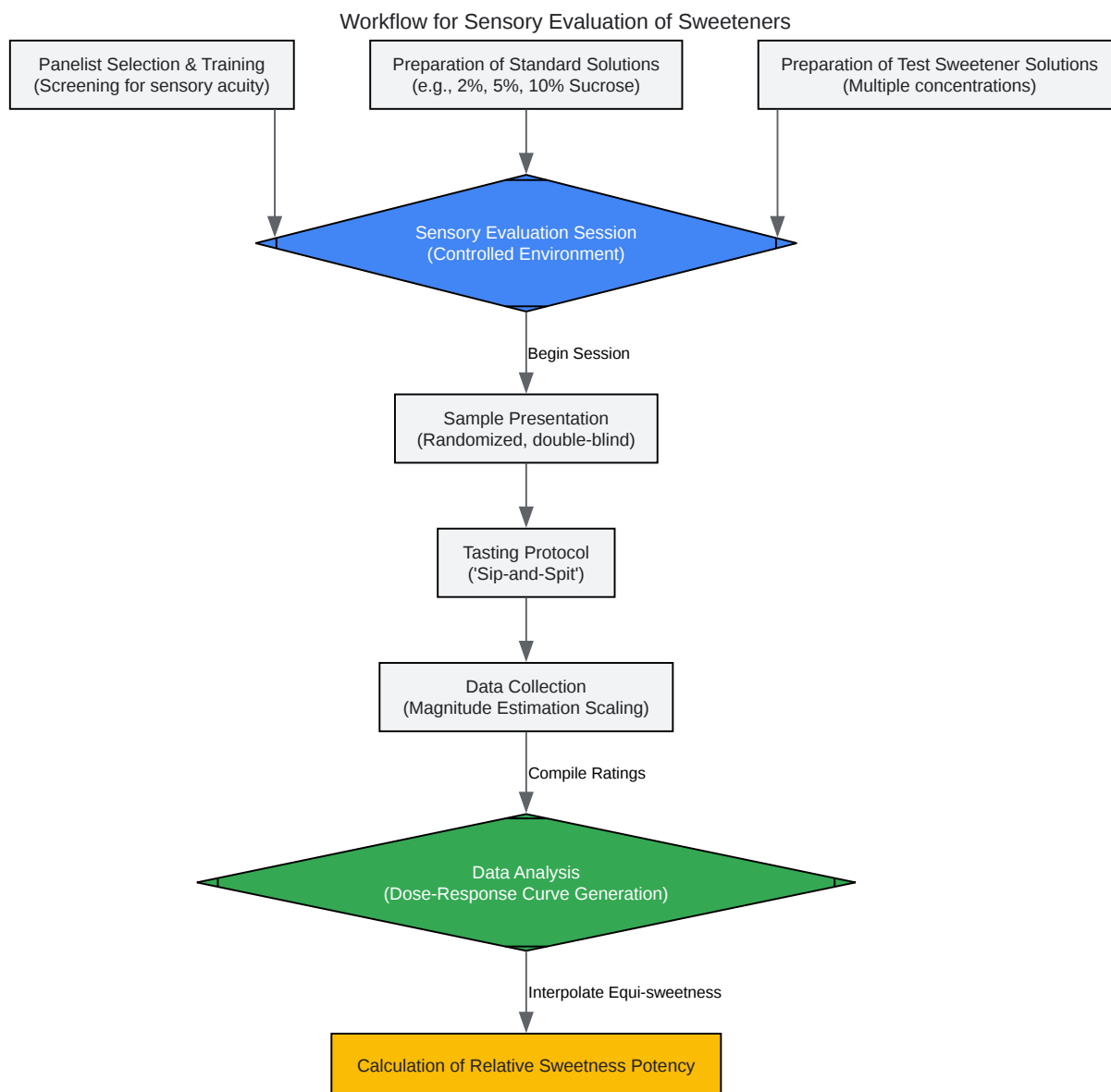
A common and effective psychophysical method for measuring supra-threshold taste intensity is Magnitude Estimation.

- **Reference Standard:** Panelists are first presented with a reference sample, typically a sucrose solution of a specific concentration, which is assigned a certain sweetness intensity value.
- **Sample Evaluation:** Panelists are then given a series of sweetener solutions at different concentrations to evaluate. The samples are typically presented in a randomized order to prevent bias.
- **Intensity Rating:** For each sample, panelists assign a numerical value to its perceived sweetness in proportion to the reference standard. For example, if a sample is perceived as twice as sweet as the reference, it would be assigned double the reference value.

- **Data Analysis:** The geometric means of the panelists' ratings for each concentration are calculated. These values are then used to generate a dose-response curve by plotting perceived sweetness intensity against sweetener concentration.
- **Potency Calculation:** The relative sweetness potency is determined by comparing the concentration of a sweetener required to achieve the same perceived sweetness intensity as a specific concentration of sucrose.

Sample Preparation and Presentation

- **Solutions:** Sweeteners are dissolved in purified, deionized water or a specific food/beverage base to be tested.
- **Concentration Range:** A range of concentrations for each sweetener is prepared to establish a dose-response relationship.
- **Presentation Protocol:** A "sip-and-spit" method is commonly employed, where panelists sip the sample, evaluate it in their mouth for a standardized period, and then expectorate it. Panelists rinse their mouths with purified water between samples to cleanse the palate.



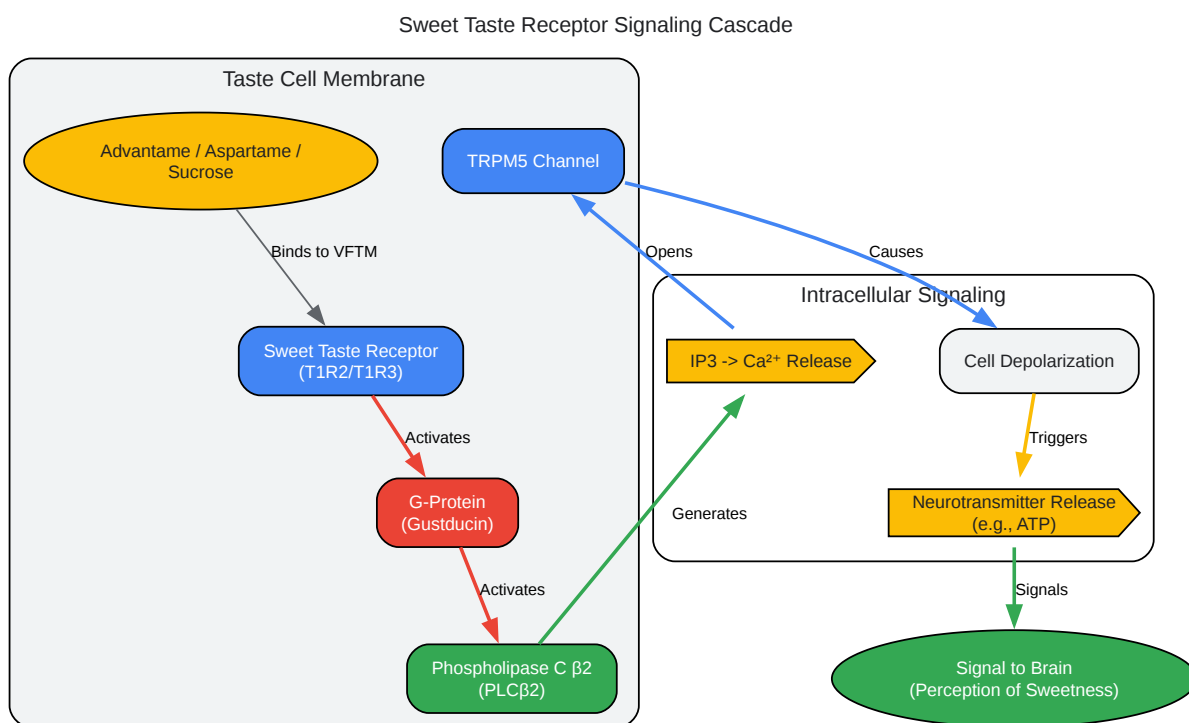
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Caption: A flowchart of the sensory evaluation process.

Molecular Mechanism of Sweet Taste Perception

The sensation of sweetness is initiated by the binding of sweet molecules to a specific G protein-coupled receptor (GPCR) on the surface of taste cells in the tongue. This receptor is a heterodimer composed of two protein subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).

- **Binding Sites:** Different sweeteners bind to different sites on the T1R2/T1R3 receptor. Aspartame and its derivative, **advantame**, are known to bind to a pocket within the Venus Flytrap Module (VFTM) of the T1R2 subunit. Sucrose is believed to interact with the VFTM of both T1R2 and T1R3 subunits.
- **Receptor Activation:** The binding of a sweetener molecule induces a conformational change in the receptor complex. This change activates an intracellular G protein called gustducin.
- **Signal Transduction Cascade:** Activated gustducin initiates a downstream signaling cascade, leading to the activation of phospholipase C $\beta 2$. This enzyme generates second messengers (IP3 and DAG), which trigger the release of calcium (Ca^{2+}) from intracellular stores.
- **Neurotransmitter Release:** The increase in intracellular Ca^{2+} opens the TRPM5 ion channel, leading to depolarization of the taste cell. This electrical signal culminates in the release of neurotransmitters, such as ATP, which activate sensory nerve fibers that transmit the "sweet" signal to the brain.



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Caption: The molecular pathway of sweet taste perception.

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